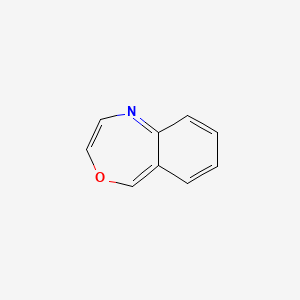![molecular formula C21H36N4O3 B1262416 ethyl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B1262416.png)
ethyl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD-6088 is a small molecule drug developed by AstraZeneca Pharmaceuticals Co., Ltd. It is a potent and selective partial agonist of the M1 muscarinic acetylcholine receptor. This compound is being investigated for its potential therapeutic applications, particularly in the treatment of cognitive impairments associated with Alzheimer’s disease and schizophrenia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AZD-6088 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving piperidine and benzimidazole derivatives .
Industrial Production Methods: Industrial production of AZD-6088 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors and purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: AZD-6088 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and benzimidazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
AZD-6088 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the M1 muscarinic acetylcholine receptor.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Potential therapeutic agent for cognitive impairments in Alzheimer’s disease and schizophrenia.
Industry: May be used in the development of new drugs targeting the M1 muscarinic acetylcholine receptor
Mécanisme D'action
AZD-6088 exerts its effects by selectively binding to and activating the M1 muscarinic acetylcholine receptor. This receptor is involved in various cognitive processes, including learning and memory. By acting as a partial agonist, AZD-6088 modulates the receptor’s activity, potentially improving cognitive function in conditions such as Alzheimer’s disease and schizophrenia .
Similar Compounds:
SPP1: Another M1 muscarinic acetylcholine receptor agonist with a spiro-piperidine core.
HTL-9936: A compound with similar receptor selectivity but different chemical structure.
Uniqueness: AZD-6088 is unique due to its high selectivity and potency as a partial agonist of the M1 muscarinic acetylcholine receptor. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C21H36N4O3 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
ethyl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzimidazol-1-yl]piperidin-1-yl]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C21H36N4O3/c1-3-28-20(27)23-14-10-21(2,11-15-23)24-12-8-16(9-13-24)25-18-7-5-4-6-17(18)22-19(25)26/h16-18H,3-15H2,1-2H3,(H,22,26)/t17-,18-/m0/s1 |
Clé InChI |
IVJDEIANCSDDAO-ROUUACIJSA-N |
SMILES isomérique |
CCOC(=O)N1CCC(CC1)(C)N2CCC(CC2)N3[C@H]4CCCC[C@@H]4NC3=O |
SMILES canonique |
CCOC(=O)N1CCC(CC1)(C)N2CCC(CC2)N3C4CCCCC4NC3=O |
Synonymes |
AZD6088 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate](/img/structure/B1262334.png)
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-(2-methylpropylamino)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1262335.png)




![N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)

![methyl 7-[(1R,2S,3S)-3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1262352.png)



![2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)
